molecular formula C15H16FNO3S B3006162 2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide CAS No. 2034548-88-2

2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

Cat. No. B3006162
CAS RN: 2034548-88-2
M. Wt: 309.36
InChI Key: OVOWAZIPUOYRHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide derivatives is described in paper , where N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were designed and synthesized from a precursor amine through N-chloroacetylation and N-alkylation. The structures of the synthesized compounds were confirmed using 1H NMR, IR, and MS techniques. This suggests that similar synthetic routes could potentially be applied to the synthesis of "2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide," with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity and interaction with other molecules. The papers do not provide specific information on the molecular structure of "2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide," but the structural characterization techniques mentioned in paper could be employed to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to "2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide." However, paper discusses the stability of a related flavouring substance under conditions that could lead to phototransformation, which is relevant for understanding the stability and reactivity of acetamide derivatives under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. While the papers do not directly discuss the properties of "2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide," paper describes a fluorogenic reagent for the detection and analysis of primary amines, which indicates the potential for fluorescence-based applications. Additionally, paper discusses the potency of certain acetamide derivatives as thrombin inhibitors, highlighting the importance of substituents on the biological activity of these compounds.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3-hydroxy-3-thiophen-3-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c16-12-3-1-2-4-14(12)20-9-15(19)17-7-5-13(18)11-6-8-21-10-11/h1-4,6,8,10,13,18H,5,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOWAZIPUOYRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCCC(C2=CSC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)acetamide

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